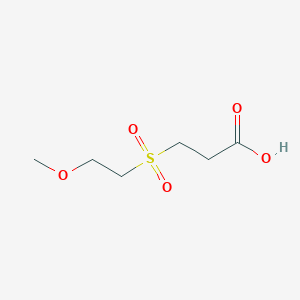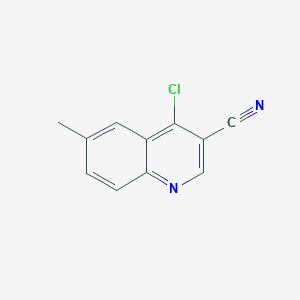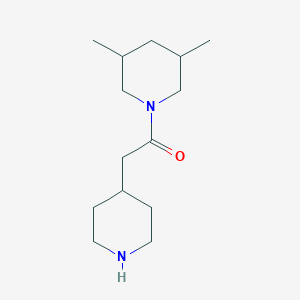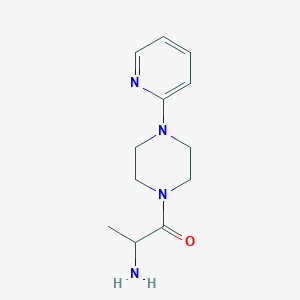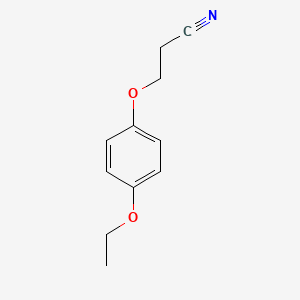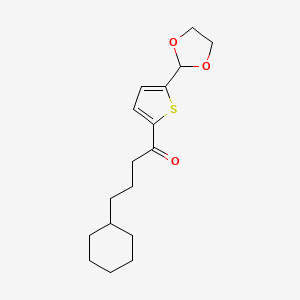
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, often referred to as “CK-2TK”, is a synthetic organic compound that has been studied for its potential use in various scientific research applications. CK-2TK is a member of the thienyl ketone family, which includes compounds with similar chemical structures that are known for their unique properties. CK-2TK has been studied for its ability to interact with other molecules and serve as a catalyst in biochemical processes.
Wissenschaftliche Forschungsanwendungen
Progesterone Receptor Binding Agents
This compound has been identified as a potential modulator of progesterone receptor-mediated processes. It could be used in pharmaceutical compositions aimed at therapies that require the modulation of these receptors .
High Production Volume Chemicals
The compound may be listed in databases such as the OECD’s for high production volume chemicals, indicating its significance and widespread use in industrial applications .
Specialty Polymers
Due to its unique structure, this ketone could serve as a building block in the synthesis of specialty polymers, which have applications in various fields including automotive, aerospace, and electronics .
Pharmaceuticals
The ketone’s structural features make it a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those requiring a thienyl ketone moiety for biological activity .
Fine Chemicals
Its application extends to the production of fine chemicals, where it can be used to synthesize more complex organic compounds for use in research and industry .
Spectroscopic Research
The compound’s spectroscopic properties could be of interest in research applications that involve the study of molecular interactions and dynamics .
Agrochemicals
Given the structural similarity to other compounds with herbicidal activity, there is potential for this ketone to be used in the development of new agrochemicals .
Material Science
The ketone could be investigated for its properties in material science, particularly in the development of organic electronic materials due to its conjugated system and potential for electron delocalization .
Eigenschaften
IUPAC Name |
4-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3S/c18-14(8-4-7-13-5-2-1-3-6-13)15-9-10-16(21-15)17-19-11-12-20-17/h9-10,13,17H,1-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQAUJHTELOSNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641905 |
Source


|
| Record name | 4-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | |
CAS RN |
898772-76-4 |
Source


|
| Record name | 4-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





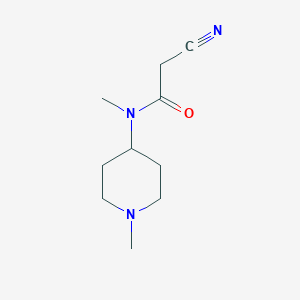
![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
